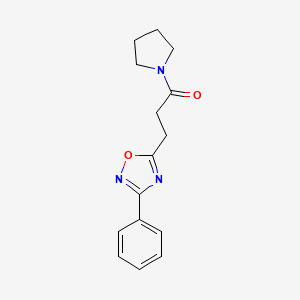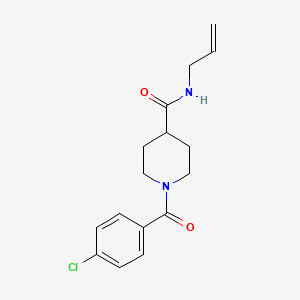
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACBC belongs to the class of piperidine compounds, which are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems, such as the dopamine system. This compound has been found to increase dopamine release in the striatum, which is a key component of the reward system. This suggests that this compound may enhance reward-related behaviors, such as drug-seeking behavior and food intake.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to have antinociceptive and anti-inflammatory effects, suggesting that it may have potential applications in the treatment of pain and inflammation. This compound has also been found to increase dopamine release in the striatum, which is a key component of the reward system. This suggests that this compound may enhance reward-related behaviors, such as drug-seeking behavior and food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited availability. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Direcciones Futuras
There are several future directions for the study of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide. One direction is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of pain, inflammation, and dopamine-related disorders.
Métodos De Síntesis
The synthesis of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxamide, followed by the addition of allylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been found to have antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of new analgesic and anti-inflammatory drugs. In neuroscience, this compound has been studied for its effects on the dopamine system, which is involved in the regulation of reward and motivation. This compound has been found to increase dopamine release, suggesting that it may have potential applications in the treatment of dopamine-related disorders, such as Parkinson's disease and addiction. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMKPQHANYLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)



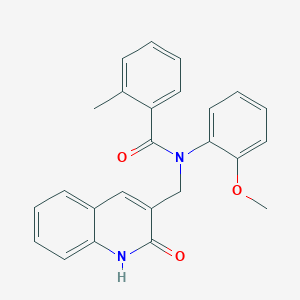

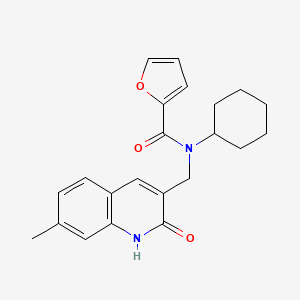
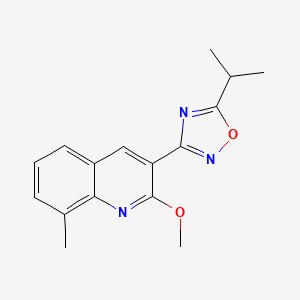



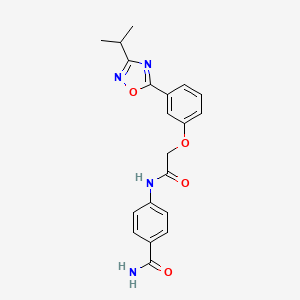
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
